Esafoxolaner

Description

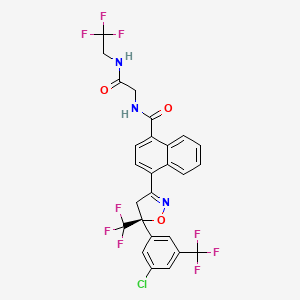

Structure

2D Structure

3D Structure

Properties

CAS No. |

1096103-99-9 |

|---|---|

Molecular Formula |

C26H17ClF9N3O3 |

Molecular Weight |

625.9 g/mol |

IUPAC Name |

4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1 |

InChI Key |

OXDDDHGGRFRLEE-QHCPKHFHSA-N |

SMILES |

O=C(C1=C2C=CC=CC2=C(C3=NO[C@](C(F)(F)F)(C4=CC(C(F)(F)F)=CC(Cl)=C4)C3)C=C1)NCC(NCC(F)(F)F)=O |

Isomeric SMILES |

C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Canonical SMILES |

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Esafoxolaner, Afoxolaner |

Origin of Product |

United States |

Foundational & Exploratory

Esafoxolaner's Antagonistic Mechanism on Insect GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esafoxolaner, the active (S)-enantiomer of afoxolaner, is a potent insecticide and acaricide belonging to the isoxazoline class of compounds. Its primary mechanism of action involves the non-competitive antagonism of insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls). By binding to a unique site on these receptors, this compound blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation, paralysis, and subsequent death of the target arthropods. This document provides an in-depth technical overview of the molecular interactions, physiological consequences, and the experimental methodologies used to characterize the mechanism of action of this compound on insect GABA receptors.

Introduction: The Isoxazoline Class and GABA Receptors

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the central nervous system (CNS) of both vertebrates and invertebrates.[1] In insects, GABA receptors, particularly the ligand-gated chloride channels, are crucial for regulating neuronal activity. These receptors are the target for several classes of insecticides.[2]

The isoxazoline class of parasiticides represents a significant advancement in ectoparasite control.[3] this compound is the purified and active (S)-enantiomer of afoxolaner, a racemic compound from this class.[4][5] The use of a single, active enantiomer allows for a lower effective dose, potentially reducing the risk of off-target effects.[5] Isoxazolines, including this compound, exhibit a high degree of selectivity, potently targeting insect GABA receptors while having a much lower affinity for mammalian counterparts, which is a key factor in their safety profile for veterinary use.[4][6]

Molecular Mechanism of Action

This compound functions as a non-competitive antagonist of insect GABA-gated chloride channels.[4][6] The primary target is the RDL (resistance to dieldrin) subunit of the GABA receptor, which can form functional homomeric GABA-gated chloride channels.[1][2]

The binding of GABA to its receptor normally triggers the opening of the chloride ion channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing neuronal inhibition. This compound binds to a distinct allosteric site within the transmembrane domain of the GABA receptor, separate from the GABA binding site itself.[2][6] This binding event stabilizes the receptor in a closed or non-conducting state, thereby preventing the influx of chloride ions even when GABA is bound to the receptor. The prolonged blockade of these inhibitory signals results in uncontrolled neuronal activity, leading to the characteristic symptoms of hyperexcitation, paralysis, and eventual death of the insect or acarid.[4][6]

The (S)-enantiomer of isoxazolines, such as this compound, has been shown to be the more biologically active form.[1][3] Molecular docking and dynamics simulations with the related isoxazoline, sarolaner, have indicated that the S-enantiomer forms a more stable complex with the insect RDL receptor, contributing to its higher potency.[1]

Signaling Pathway Diagram

The following diagram illustrates the normal inhibitory signaling of a GABA receptor and the disruptive action of this compound.

Quantitative Data

| Compound | Parameter | Species/Receptor | Value | Reference |

| This compound | Efficacy | Fleas (Ctenocephalides felis) | Eliminated within 24 hours | [6][7] |

| Efficacy | Ticks (Ixodes scapularis, Ixodes ricinus) | Eliminated within 48 hours | [6][7] | |

| Afoxolaner | IC50 | Human GABA Receptors (various subunits) | > 30 µM | [8] |

| IC50 | Canine GABA Receptors (various subunits) | > 30 µM | [8] | |

| Fluralaner | IC50 | Human GABA Receptors (various subunits) | 1.9 - 13 µM | [8] |

| IC50 | Canine GABA Receptors (various subunits) | 1.9 - 13 µM | [8] | |

| Sarolaner | IC50 | Human GABA Receptors (various subunits) | > 30 µM | [8] |

| IC50 | Canine GABA Receptors (various subunits) | > 30 µM | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on established electrophysiological and biochemical assays.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This is a key technique to study the function of ion channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of this compound on GABA-induced chloride currents in oocytes expressing insect GABA receptors.

Methodology:

-

Preparation of cRNA: The DNA sequence encoding the insect GABA receptor subunit (e.g., RDL) is cloned into an expression vector. The vector is linearized, and capped complementary RNA (cRNA) is synthesized in vitro.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs. The follicular membrane is removed, and the oocytes are injected with the cRNA encoding the insect GABA receptor. The injected oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.[9][10]

-

Electrophysiological Recording:

-

An oocyte expressing the receptors is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -80 mV).[10][11]

-

The oocyte is first perfused with a solution containing GABA to elicit a baseline chloride current.

-

The oocyte is then co-perfused with GABA and varying concentrations of this compound.

-

The reduction in the GABA-induced current in the presence of this compound is measured.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the maximal GABA-induced current (IC50) is determined by fitting the concentration-response data to a logistical equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To measure the affinity of this compound for the insect GABA receptor.

Methodology:

-

Membrane Preparation: Tissues from the target insect (e.g., heads of houseflies) or cells expressing the recombinant insect GABA receptor are homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed and resuspended in an assay buffer.[12]

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]EBOB, a known ligand for the non-competitive antagonist site) and varying concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filter is then washed with cold buffer to remove any non-specifically bound radioligand.[12][13]

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[12]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical Two-Electrode Voltage Clamp (TEVC) experiment to assess the effect of this compound.

Conclusion

This compound exerts its potent insecticidal and acaricidal effects through the targeted blockade of insect GABA-gated chloride channels. As the active (S)-enantiomer of afoxolaner, it demonstrates high efficacy and selectivity. The detailed understanding of its mechanism of action, facilitated by experimental techniques such as two-electrode voltage clamp and radioligand binding assays, is crucial for the continued development of safe and effective ectoparasiticides. Further research to elucidate the precise binding interactions at the molecular level will aid in the design of next-generation insecticides and in managing the potential for insecticide resistance.

References

- 1. The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel | Parasite [parasite-journal.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Esafoxolaner

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esafoxolaner, the (S)-enantiomer of afoxolaner, is a potent isoxazoline ectoparasiticide that has demonstrated significant efficacy against a broad spectrum of fleas and ticks in feline companions.[1][2][3] As a member of the isoxazoline class of compounds, its mechanism of action involves the antagonism of GABA-gated chloride channels in invertebrates, leading to neuronal hyperexcitation and subsequent death of the parasite.[1][] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, compiled from publicly available scientific literature and patent documents. The guide includes tabulated quantitative data, detailed experimental protocols for key synthetic steps, and a visual representation of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in the field of drug development and veterinary medicine.

Chemical Structure and Properties

This compound is a chiral molecule with the (S)-configuration at the C5 position of the isoxazoline ring. Its chemical name is 4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-1-naphthamide.[5]

| Property | Value | Reference |

| IUPAC Name | 4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide | [6] |

| Molecular Formula | C26H17ClF9N3O3 | [7] |

| Molecular Weight | 625.87 g/mol | [7] |

| CAS Number | 1096103-99-9 | [7] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in DMSO | [] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the isoxazoline-naphthalene carboxylic acid core (Intermediate 3 ) and the trifluoroethylamino-acetamide side chain (Intermediate 5 ). These intermediates are then coupled to form the racemic afoxolaner, which can be resolved or synthesized enantioselectively to yield the desired (S)-enantiomer, this compound.

A plausible synthetic route, based on patent literature, is outlined below. This pathway culminates in an enantioselective step to directly yield this compound.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. This compound/eprinomectin/praziquantel - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-1-naphthoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. afoxolaner synthesis - chemicalbook [chemicalbook.com]

Esafoxolaner's Binding Affinity to Invertebrate Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esafoxolaner, the purified and active (S)-enantiomer of afoxolaner, is a potent ectoparasiticide belonging to the isoxazoline class of compounds. Its insecticidal and acaricidal activity stems from its action as a non-competitive antagonist of invertebrate ligand-gated chloride channels. This technical guide provides an in-depth analysis of the binding affinity of this compound to its primary targets, the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and glutamate-gated chloride channels (GluCls) in arthropods. The document details the mechanism of action, presents available quantitative binding data, outlines key experimental protocols for assessing binding affinity, and visualizes the underlying molecular and experimental frameworks.

Introduction

This compound is a key active ingredient in veterinary products designed for the control of fleas, ticks, and other ectoparasites in cats.[1][2][3] As the (S)-enantiomer of the racemic mixture afoxolaner, it represents a refined approach to targeted parasite control, offering the advantage of a lower therapeutic dose.[4] The selective toxicity of this compound towards invertebrates is attributed to its high affinity for their unique ligand-gated chloride channels, which differ significantly from their mammalian counterparts.[4]

Mechanism of Action

The primary molecular target of this compound is the insect GABA-gated chloride channel, a crucial component of the inhibitory neurotransmission pathway in the invertebrate central nervous system.[4][5] In its resting state, the binding of the neurotransmitter GABA to its receptor opens an integral chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound acts as a non-competitive antagonist, binding to a site within the transmembrane domain of the GABA receptor, distinct from the GABA binding site itself.[5] This binding event blocks the channel pore, preventing the influx of chloride ions.[5] The resulting disruption of inhibitory signaling leads to uncontrolled neuronal stimulation, hyperexcitation, paralysis, and ultimately, the death of the arthropod.[5]

While the primary target is the GABA-Cl, isoxazolines like afoxolaner have also been shown to exhibit some activity against invertebrate glutamate-gated chloride channels (GluCls).[6][7]

Quantitative Binding Affinity Data

While specific quantitative binding data for this compound is not extensively published, the data for its parent compound, afoxolaner, provides critical insights into its potency. As the active enantiomer, the binding affinity of this compound is expected to be the primary contributor to the observed activity of the racemic mixture.

| Compound | Receptor/Channel | Invertebrate Species | Assay Type | Parameter | Value | Reference |

| Afoxolaner | Wild-type Rdl GABA-gated chloride channel | Drosophila melanogaster | Two-Electrode Voltage Clamp (TEVC) | IC₅₀ | 3.7 nM | [8] |

| Afoxolaner | A302S Mutant Rdl GABA-gated chloride channel | Drosophila melanogaster | Two-Electrode Voltage Clamp (TEVC) | IC₅₀ | Comparable to wild-type | [8] |

Note: The A302S mutation in the Rdl (Resistance to dieldrin) gene confers resistance to cyclodiene insecticides. The comparable potency of afoxolaner against both wild-type and mutant channels indicates a distinct binding site and a lack of cross-resistance.[8]

Experimental Protocols

The determination of binding affinity and mechanism of action of compounds like this compound relies on specialized experimental techniques. The following are detailed overviews of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for studying the function of ion channels expressed in a heterologous system.

Objective: To measure the effect of this compound on the ion currents flowing through expressed invertebrate chloride channels in response to their native ligand (e.g., GABA).

Methodology:

-

Preparation of Oocytes: Stage V-VI oocytes are harvested from mature female Xenopus laevis frogs. The follicular layer is enzymatically removed to ensure the cell membrane is accessible to the microelectrodes.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific invertebrate chloride channel subunit(s) (e.g., Rdl) is synthesized in vitro and microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-5 days to allow for the expression and insertion of the channels into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the target channels is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, filled with a conductive solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

A voltage-clamp amplifier maintains the oocyte's membrane potential at a predetermined holding potential (e.g., -80 mV).

-

The native ligand (e.g., GABA) is applied to the oocyte, which activates the chloride channels and elicits an inward or outward current, depending on the holding potential and the chloride equilibrium potential.

-

-

Compound Application and Data Analysis:

-

Once a stable baseline response to the ligand is established, this compound is co-applied with the ligand at various concentrations.

-

The inhibitory effect of this compound is measured as the percentage reduction in the ligand-induced current.

-

Concentration-response curves are generated, and the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal response) is calculated.

-

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand to its receptor, providing information on binding affinity (Kᵢ) and receptor density (Bₘₐₓ).

Objective: To determine the affinity of this compound for invertebrate chloride channels by measuring its ability to displace a specific radiolabeled ligand.

Methodology:

-

Membrane Preparation: Tissues from the target invertebrate (e.g., insect heads) or cells expressing the recombinant receptor are homogenized and centrifuged to isolate a membrane fraction rich in the target chloride channels. The protein concentration of the membrane preparation is determined.

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand known to bind to the target channel (e.g., [³H]-EBOB for the non-competitive antagonist site on GABA-Cls).

-

To determine the binding affinity of this compound, a competition binding assay is performed. A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined by adding a high concentration of an unlabeled competitor to a parallel set of reactions.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition assay is used to generate a displacement curve, from which the IC₅₀ value of this compound is determined.

-

The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on GABA-gated chloride channels.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Logical Relationship: Selectivity of this compound

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. NexGard® COMBO Broad-Spectrum Parasiticide for Cats | Boehringer Ingelheim [bi-animalhealth.com]

- 4. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Afoxolaner | Parasite | GABA Receptor | Chloride channel | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

In Vitro Activity of Esafoxolaner Against Ctenocephalides felis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Esafoxolaner, like other isoxazolines, is a potent inhibitor of γ-aminobutyric acid (GABA)-gated channels and to a lesser extent, l-glutamate-gated chloride channels in insects.[5] By binding to these channels, it blocks the pre- and post-synaptic transfer of chloride ions across cell membranes.[4] This disruption of normal neurotransmission results in uncontrolled neuronal stimulation and subsequent death of the arthropod.[4] The selectivity of isoxazolines for invertebrate over mammalian GABA receptors contributes to their favorable safety profile in host animals.[6]

Quantitative Data: In Vivo Efficacy of this compound against Ctenocephalides felis

The following tables summarize the curative and preventive efficacy of a topical formulation containing this compound against adult Ctenocephalides felis and its impact on flea egg production in cats from several laboratory studies.

| Study Type | Time Point Post-Treatment/Infestation | Efficacy (%) | Reference |

| Curative Efficacy | 24 hours | 92.1 | [7][8] |

| Curative Efficacy | 24 hours | 98.3 | [7][8] |

| Curative Efficacy | 24 hours | 99.7 | [7][8] |

| Preventive Weekly Efficacy | 24 hours (for at least one month) | >95.5 | [7][8] |

| Study Type | Outcome | Effect | Reference |

| Efficacy against Immature Stages | Flea Egg Production | Significantly Reduced for at least one month | [7][8] |

| Efficacy against Immature Stages | Larval Hatching | Significantly Reduced for at least one month | [7][8] |

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of this compound's efficacy against Ctenocephalides felis are described in multiple studies.[7][8] Furthermore, a representative in vitro protocol for isoxazolines, based on a study with fluralaner, is provided to illustrate how the direct activity of these compounds on fleas can be assessed in a laboratory setting.[3]

In Vivo Adulticide and Egg Production Efficacy Protocol

This protocol outlines the methodology used in controlled laboratory studies to evaluate the efficacy of topical this compound against adult fleas and flea egg production on cats.[7][8]

-

Animal Selection and Acclimation: Clinically healthy cats are selected and acclimated to individual housing.

-

Pre-Treatment Infestation: Cats are infested with a known number of unfed adult Ctenocephalides felis (e.g., 100 fleas per cat) prior to treatment to establish a baseline infestation.

-

Treatment Allocation: Animals are randomly allocated to a control (placebo) group and a treatment group.

-

Treatment Administration: The investigational product containing this compound is administered topically at the recommended dose.

-

Curative Efficacy Assessment: At a defined time point post-treatment (e.g., 24 hours), the number of live fleas on each cat is counted to determine the curative efficacy.

-

Preventive Efficacy Assessment: Cats are re-infested with fleas at regular intervals (e.g., weekly) for a specified duration (e.g., one to two months).[7][8] The number of live fleas is counted 24 hours after each re-infestation to assess the preventive efficacy.

-

Flea Egg Collection and Viability Assessment: To evaluate the effect on flea reproduction, flea eggs are collected from each cat at regular intervals.[7][8] The collected eggs are counted and incubated under controlled conditions (e.g., 28°C and 80% relative humidity) to assess egg viability and larval hatching.[7][8]

Representative In Vitro Membrane-Feeding Assay for Isoxazolines

This protocol is based on the methodology described for fluralaner and can be adapted to assess the in vitro activity of this compound on flea survival and reproduction.[3]

-

Preparation of Medicated Blood: The test compound (e.g., this compound) is dissolved in a suitable solvent and mixed with defibrinated animal blood (e.g., bovine or porcine) to achieve a range of concentrations.

-

Flea Rearing and Selection: A laboratory colony of Ctenocephalides felis is maintained. Unfed adult fleas of a specific age are selected for the assay.

-

Membrane-Feeding System: An artificial membrane-feeding system is used. This typically consists of a chamber containing the medicated blood, covered by a membrane (e.g., Parafilm®) that the fleas can pierce to feed. The blood is maintained at a physiological temperature (e.g., 37°C).

-

Flea Exposure: A known number of adult fleas are placed in a container with the membrane-feeding system and allowed to feed on the medicated blood. A control group is fed unmedicated blood.

-

Assessment of Adult Flea Mortality: The survival of the adult fleas is monitored at regular intervals over a period of several days.

-

Assessment of Oviposition and Egg Viability: Eggs laid by the surviving female fleas are collected daily. The number of eggs is counted, and a sample is incubated to assess the percentage of hatched larvae.

-

Assessment of Larval and Pupal Development: The hatched larvae are provided with a standard larval rearing medium. The development of larvae to the pupal and adult stages is monitored to assess any larvicidal or pupacidal effects of the compound.

Visualizations

Caption: In Vivo Efficacy Assessment Workflow for this compound against C. felis.

Caption: Representative In Vitro Membrane-Feeding Assay Workflow for Isoxazolines.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against fleas in cats, under field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Afoxolaner against fleas: immediate efficacy and resultant mortality after short exposure on dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats - PMC [pmc.ncbi.nlm.nih.gov]

Esafoxolaner's Molecular Targets in Arthropods: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esafoxolaner, the pharmacologically active (S)-enantiomer of afoxolaner, is a potent ectoparasiticide belonging to the isoxazoline class of compounds. Its insecticidal and acaricidal activity stems from the targeted disruption of neurotransmission in arthropods. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on its interaction with ligand-gated chloride channels. Quantitative data from studies on related isoxazoline compounds are summarized, detailed experimental methodologies are provided, and key pathways and workflows are visualized to offer a thorough resource for researchers in the field.

Core Mechanism of Action: Antagonism of Ligand-Gated Chloride Channels

The primary mode of action of this compound is the non-competitive antagonism of ligand-gated chloride channels (LGCCs) in the nervous system of arthropods.[1][2] Specifically, it exhibits a high affinity for γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls).[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By binding to a unique site on these channels, this compound blocks the influx of chloride ions into the neuron. This disruption of the inhibitory signal leads to prolonged neuronal hyperexcitation, uncontrolled central nervous system activity, paralysis, and ultimately the death of the arthropod.[1]

While the primary target is the GABA receptor, isoxazolines have also been shown to inhibit glutamate-gated chloride channels (GluCls) in invertebrates, albeit with lower potency.[3][4][5]

Selectivity for Arthropod Receptors

A critical aspect of this compound's utility as a parasiticide is its high degree of selectivity for arthropod over mammalian LGCCs.[1][2] This selectivity is attributed to the differential sensitivity of the respective GABA receptors.[1][2] Studies on the related compound afoxolaner have demonstrated that its inhibitory concentrations for mammalian GABA receptors are significantly higher than for insect receptors, underpinning its favorable safety profile in veterinary medicine.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the available quantitative data for afoxolaner and other isoxazolines on both arthropod and mammalian receptors.

| Compound | Arthropod Species | Receptor Target | Potency (IC50) | Reference |

| Afoxolaner | Fleas and Ticks | GABA-gated chloride channels | High (specific nM values not published) | Implied by high efficacy |

| Fluralaner | Various insects | GABA-gated chloride channels | nM range | [8] |

| Fipronil | Cockroach | GABA Receptor | 30 nM | [5] |

| Fipronil | Cockroach | Glutamate-gated Chloride Channel (non-desensitizing) | 10 nM | [5] |

| Fipronil | Cockroach | Glutamate-gated Chloride Channel (desensitizing) | 800 nM | [5] |

| Compound | Mammalian Species | GABA Receptor Subtype | Potency (IC50 in µM) | Reference |

| Afoxolaner | Human | α1β2γ2 | 4.6 - 20.5 | [9] |

| Afoxolaner | Canine | α1β2γ2 | 3 - 20.6 | [9] |

| Fluralaner | Human | Various | 1.9 - 13 | [8] |

| Sarolaner | Human | Various | 8.4 - >30 | [9] |

| Lotilaner | Human | Various | >30 | [8] |

Experimental Protocols

The determination of the molecular targets and potency of compounds like this compound relies on specialized experimental techniques. The two primary methods are the Two-Electrode Voltage Clamp (TEVC) assay and Radioligand Binding Assays.

Two-Electrode Voltage Clamp (TEVC) Assay

The TEVC assay is a powerful electrophysiological technique used to study the function of ion channels expressed in Xenopus laevis oocytes.[10][11]

Objective: To measure the inhibitory effect of this compound on GABA-induced chloride currents in heterologously expressed arthropod GABA receptors.

Methodology:

-

Preparation of cRNA: The mRNA encoding the specific arthropod GABA receptor subunit(s) (e.g., RDL) is synthesized in vitro.

-

Oocyte Preparation and Injection: Mature Xenopus laevis oocytes are harvested and defolliculated. A nanoliter volume of the cRNA solution is injected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of the GABA receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped to a holding potential (e.g., -80 mV).

-

-

Compound Application:

-

GABA is applied to the oocyte to activate the receptors and elicit an inward chloride current.

-

Once a stable baseline response to GABA is established, this compound is co-applied with GABA at various concentrations.

-

-

Data Analysis: The inhibitory effect of this compound is measured as the percentage reduction in the GABA-induced current. The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal GABA response, is then calculated by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of a compound to its receptor.

Objective: To quantify the binding affinity (Ki) of this compound to arthropod GABA receptors in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Tissue from the target arthropod (e.g., insect heads) or cells expressing the receptor of interest are homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the GABA receptors. The pellet is washed and resuspended to a specific protein concentration.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-EBOB, a known ligand for the insecticide binding site on the GABA receptor) and varying concentrations of unlabeled this compound.

-

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of GABA receptor inhibition by this compound.

Experimental Workflow for TEVC Assay

Caption: Workflow for determining IC50 using a Two-Electrode Voltage Clamp assay.

Logical Relationship of this compound's Selectivity

Caption: Logical diagram illustrating the basis of this compound's selective toxicity.

Conclusion

This compound exerts its potent parasiticidal effects through the targeted blockade of arthropod GABA-gated chloride channels. Its high degree of selectivity for insect over mammalian receptors ensures a favorable safety profile. While specific binding affinities for this compound are still to be fully detailed in the public domain, data from its racemate and other isoxazolines confirm its high potency. The experimental protocols of Two-Electrode Voltage Clamp and radioligand binding assays are fundamental to characterizing the molecular interactions of this and future ectoparasiticides. This guide provides a foundational understanding for researchers aiming to further elucidate the precise molecular mechanisms of this compound and to develop novel, targeted pest control agents.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Physicochemical Properties of Esafoxolaner: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esafoxolaner, the (S)-enantiomer of afoxolaner, is a potent ectoparasiticide belonging to the isoxazoline class of drugs.[1][2] Its efficacy is critically dependent on its formulation, which ensures proper delivery and absorption of the active pharmaceutical ingredient (API). A thorough understanding of the physicochemical properties of this compound is paramount for the rational design and development of stable, effective, and safe topical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, details of experimental protocols for their determination, and visual representations of its mechanism of action and formulation development workflow.

While specific experimental data for this compound are limited in publicly available literature, this guide leverages data on the racemic mixture, afoxolaner, as a close surrogate, alongside general principles of pharmaceutical science.

Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and Afoxolaner is presented below. These parameters are crucial for predicting the behavior of the molecule during formulation, manufacturing, storage, and in vivo application.

| Property | Value | Source/Comment |

| Chemical Formula | C₂₆H₁₇ClF₉N₃O₃ | PubChem |

| Molecular Weight | 625.9 g/mol | |

| Physical Form | Crystalline compound | |

| Solubility | Soluble in organic solvents. Poorly soluble in aqueous media. | Quantitative data for specific solvents are not readily available. Formulation with co-solvents is necessary for topical solutions. |

| Melting Point | Not experimentally determined for this compound. | As a crystalline solid, a distinct melting point is expected. This is a critical parameter for assessing purity and physical stability. |

| pKa | Not experimentally determined for this compound. | The molecule contains functional groups that may exhibit acidic or basic properties, influencing solubility and absorption at different pH values. |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined for this compound. | The high lipophilicity of isoxazolines is crucial for their insecticidal activity and skin penetration. |

| Stability | Keep the unused applicator in the blister package in order to protect from light. Store at room temperature (15-30°C). | Stability studies are essential to determine shelf-life and appropriate storage conditions for the final formulation. |

Mechanism of Action: Targeting Insect GABA-Gated Chloride Channels

This compound exerts its insecticidal and acaricidal effects by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] This action is selective for insect and acarine nerve and muscle cells.[1]

The binding of this compound to these channels blocks the influx of chloride ions, leading to hyperexcitation of the parasite's central nervous system and subsequent paralysis and death.[1] The selective toxicity of this compound arises from the differential sensitivity of insect versus mammalian GABA receptors.[1]

References

An In-depth Technical Guide to the Early-Stage Research on Esafoxolaner's Ectoparasiticidal Effects

Introduction: Esafoxolaner is an ectoparasiticide belonging to the isoxazoline class of compounds. It is the purified, active (S)-enantiomer of afoxolaner.[1][2] As a potent insecticide and acaricide, it has been developed for veterinary use, primarily in a topical combination formulation for cats (NexGard® Combo) that also includes eprinomectin and praziquantel to target a broad spectrum of internal and external parasites.[3][4] This guide provides a detailed overview of the core early-stage research into its mechanism of action, pharmacokinetics, efficacy, and safety profile, designed for researchers and drug development professionals.

Mechanism of Action: Antagonism of Arthropod GABA-Gated Chloride Channels

This compound, consistent with other members of the isoxazoline class, exerts its ectoparasiticidal effect by acting as a non-competitive antagonist at ligand-gated chloride channels.[5][6] Its primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel in the nervous system of arthropods.[5][6]

In a normal state, the neurotransmitter GABA binds to its receptor, opening an integral chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, inhibiting neurotransmission. This compound binds to a site within the channel, distinct from the GABA binding site, which blocks the passage of chloride ions.[7] This disruption of the inhibitory signal leads to prolonged hyperexcitation of the central nervous system, resulting in uncontrolled activity, paralysis, and ultimately the death of the arthropod.[1][5] The selective toxicity of this compound between arthropods and mammals is attributed to the differential sensitivity of their respective GABA receptors.[1][5]

Experimental Protocols: Core Methodologies

2.1. In Vitro Electrophysiology Assay (Two-Electrode Voltage Clamp)

This protocol is standard for determining the effect of compounds on ligand-gated ion channels, a key step in early-stage research for isoxazolines.[8][9]

-

Objective: To measure the inhibitory effect of this compound on GABA-gated chloride channels expressed in a heterologous system.

-

Model System: Xenopus laevis oocytes are used due to their large size and efficient expression of foreign proteins.

-

Methodology:

-

Receptor Expression: Oocytes are harvested and injected with cRNA encoding the specific arthropod GABA receptor subunit of interest (e.g., the Rdl-'resistance-to-dieldrin' subunit from Ctenocephalides felis).[8]

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor protein expression and insertion into the cell membrane.

-

Voltage Clamp Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -60 mV).[9]

-

GABA Application: A baseline response is established by perfusing the oocyte with a solution containing a known concentration of GABA, which activates the receptors and induces an inward chloride current.

-

Compound Application: this compound is then co-applied with GABA at various concentrations.

-

Data Analysis: The reduction in the GABA-induced current in the presence of this compound is measured. The data is used to generate a dose-response curve and calculate the IC50 (the concentration of the compound that inhibits 50% of the maximal response).[9]

-

2.2. Pharmacokinetic (PK) Study in Cats

This protocol outlines the methodology used to determine the absorption, distribution, and elimination of this compound following topical administration.[10][11]

-

Objective: To characterize the plasma concentration-time profile of this compound in cats.

-

Animals: Healthy, purpose-bred domestic cats are used.[12]

-

Methodology:

-

Acclimation & Baseline: Animals are acclimated to the study conditions. A pre-treatment blood sample is collected.

-

Dosing: The topical formulation containing this compound is applied directly to the skin at the base of the neck at a specified dose (e.g., the minimum recommended dose of 1.44 mg/kg).[3]

-

Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at multiple time points post-administration (e.g., 0, 4, 8, 24 hours, and on days 2, 4, 7, 14, 21, 28, etc., up to 70 days).[11]

-

Plasma Separation: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

PK Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

-

2.3. Ectoparasite Efficacy Study (Controlled Laboratory Model)

This protocol is based on World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating ectoparasiticide efficacy.[13][14]

-

Objective: To determine the curative and preventive efficacy of this compound against a specific ectoparasite (e.g., fleas or ticks).

-

Animals: Healthy cats, free of parasites.

-

Methodology:

-

Randomization: Cats are randomly allocated to a placebo control group or a treatment group based on pre-treatment parasite counts.[13]

-

Initial Infestation: All cats are infested with a known number of adult parasites (e.g., 100 C. felis fleas or 50 Ixodes ticks) on Day -2.[13][14]

-

Treatment: On Day 0, cats in the treatment group receive the topical this compound formulation, while the control group receives a placebo.

-

Curative Efficacy Assessment: At a set time post-treatment (e.g., 24 hours for fleas, 48-72 hours for ticks), the parasites on each cat are removed and counted to assess immediate (curative) efficacy.[13][14][15]

-

Preventive Efficacy Assessment: Cats are subsequently re-infested with parasites at regular intervals (e.g., weekly) for a period of at least one month.[15]

-

Parasite Counts: At a set time after each re-infestation (e.g., 24 or 48 hours), parasites are removed and counted to assess persistent (preventive) efficacy.[13][15]

-

Efficacy Calculation: Efficacy is calculated at each time point by comparing the geometric or arithmetic mean number of live parasites on the treated group to the control group.

-

Quantitative Data Summary

3.1. Pharmacokinetics in Cats

Following a single topical application of a combination formulation at the minimum recommended dose, this compound is readily absorbed and slowly eliminated from the plasma.[5][10] The plasma concentration reaches a level sufficient for sustained efficacy against ectoparasites for at least one month.[10][11]

| Parameter | Mean Value | Unit | Reference(s) |

| Cmax (Maximum Plasma Concentration) | 130 | ng/mL | [10][11] |

| Tmax (Time to Cmax) | 7.1 | days | [10][11] |

| T½ (Elimination Half-life) | 21.7 ± 2.8 | days | [5][10][12] |

| Topical Bioavailability | 47.2 | % | [10][11] |

| AUC₀-Tlast (Area Under the Curve) | 4411 ± 1525 | day*ng/mL | [12] |

3.2. Ectoparasiticidal Efficacy in Cats

Studies were conducted against a range of common feline ectoparasites. Efficacy is typically measured 24 hours post-infestation for fleas and 48-72 hours for ticks.

Table 2: Efficacy Against Cat Fleas (Ctenocephalides felis) [15][16]

| Time Point | Efficacy (%) | Study Reference |

| Curative (24h post-treatment) | 92.1% - 99.7% | [15][16] |

| Preventive (Week 1) | >95.5% | [15][16] |

| Preventive (Week 2) | >95.5% | [15][16] |

| Preventive (Week 3) | >95.5% | [15][16] |

| Preventive (Week 4) | >95.5% | [15][16] |

| Preventive (Week 5) | >90.2% | [16] |

In addition to adulticide efficacy, the formulation significantly reduces flea egg production and larval hatching for at least one month.[15]

Table 3: Efficacy Against Ticks

| Tick Species | Time Point | Efficacy (%) | Reference(s) |

| Ixodes ricinus | Curative (48h) | 91.1% - 100% | [13] |

| Preventive (5 weeks) | >91.4% | [13] | |

| Ixodes scapularis | Curative (48h) | 95.1% - 98.8% | [13] |

| Preventive (1 month) | >98.2% | [13] | |

| Amblyomma americanum | Curative (72h) | >99.3% | [14] |

| Preventive (1 month) | >91.6% | [14] |

Table 4: Efficacy Against Other Ectoparasites

| Parasite Species | Common Name | Efficacy (%) | Time to Efficacy | Reference(s) |

| Felicola subrostratus | Chewing Louse | 100% | 30 days | [17] |

| Otodectes cynotis | Ear Mite | >97% | 1 month | [18] |

| Notoedres cati | Mange Mite | 100% (clinical cure) | 1 month | [18] |

3.3. Target Animal Safety in Kittens

The safety of a topical formulation containing this compound was evaluated in margin-of-safety studies where kittens were administered multiples of the maximum recommended dose.[2][19]

| Dose Group | Dosing Regimen | Key Findings | Reference(s) |

| 1x, 3x, 5x | 6 doses at 4-week intervals | No significant treatment-related effects observed at 1x and 3x. One cat at 5x showed reversible neurological signs attributed to another component (eprinomectin). | [19] |

| 3x, 5x | 4 doses at 2-week intervals | No significant adverse reactions observed. | [1] |

| 23x (this compound only) | 2 doses at a 4-week interval | Very high topical doses of this compound were well tolerated. | [19] |

| 1x (Oral) | Single oral dose | Well tolerated, demonstrating safety in cases of accidental ingestion (e.g., via grooming). | [19] |

Safety was also demonstrated in reproducing female cats, with no significant adverse effects observed on the females or their offspring.[20][21]

References

- 1. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target animal safety evaluation of a novel topical combination of this compound, eprinomectin and praziquantel for cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NexGard® Combo (this compound, eprinomectin, praziquantel), a new endectoparasiticide spot-on formulation for cats | Parasite [parasite-journal.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. parasite-journal.org [parasite-journal.org]

- 12. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel | Parasite [parasite-journal.org]

- 13. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against Ixodes ricinus and Ixodes scapularis in cats | Parasite [parasite-journal.org]

- 14. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against Amblyomma americanum in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. parasite-journal.org [parasite-journal.org]

- 18. mdpi.com [mdpi.com]

- 19. Target animal safety evaluation of a novel topical combination of this compound, eprinomectin and praziquantel for cats - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. Safety evaluation of a novel topical combination of this compound, eprinomectin and praziquantel, in reproducing female cats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of Esafoxolaner in Felines

Introduction

Esafoxolaner, the purified and active (S)-enantiomer of afoxolaner, is a novel isoxazoline parasiticide with potent insecticidal and acaricidal properties.[1][2][3] It is a key active ingredient in topical endectoparasiticide formulations for cats, such as NexGard® COMBO, which combines this compound with eprinomectin and praziquantel to offer broad-spectrum protection against a variety of ecto- and endoparasites.[1][2][4] The parasiticidal activity of topical this compound is based on its transcutaneous absorption, systemic distribution, and subsequent exposure to the target parasites.[2][5] These application notes provide detailed protocols for evaluating the efficacy of this compound in felines against key ectoparasites, along with a summary of its pharmacokinetic profile and mechanism of action.

Mechanism of Action: Antagonism of Invertebrate GABA-gated Chloride Channels

This compound exerts its parasiticidal effect by acting as a non-competitive antagonist at ligand-gated chloride channels, with high specificity for a unique binding site on the gamma-aminobutyric acid (GABA)-gated chloride channels of insects and acarids.[3][6] In the invertebrate nervous system, GABA is a primary inhibitory neurotransmitter. Its binding to post-synaptic receptors opens chloride ion (Cl-) channels, leading to hyperpolarization of the neuronal membrane and a reduction in nerve impulse transmission.

This compound binds to a site within the channel pore, distinct from the GABA binding site, and blocks the influx of chloride ions. This disruption of the inhibitory signal leads to uncontrolled neuronal activity and hyperexcitation of the parasite's central nervous system, resulting in paralysis and death.[3][6][7] Notably, this compound exhibits a high degree of selectivity for invertebrate GABA receptors over their mammalian counterparts, which contributes to its favorable safety profile in cats.[3][6]

Pharmacokinetic Profile of Topical this compound in Felines

Following a single topical application of a formulation containing this compound at the minimum recommended dose of 1.44 mg/kg, the plasma concentration of this compound rapidly reaches levels sufficient for a quick onset of action and sustained efficacy against ectoparasites for at least one month.[1][5]

| Parameter | Mean Value |

| Cmax (Maximum Plasma Concentration) | 130 ± 36 ng/mL |

| Tmax (Time to Cmax) | 7.13 ± 3.1 days |

| T1/2 (Plasma Half-life) | 21.7 ± 2.8 days |

| Topical Bioavailability | 47.2% |

| Table 1: Pharmacokinetic parameters of this compound in cats after a single topical administration.[1][5] |

Efficacy Testing Protocols

The following protocols are synthesized from multiple well-controlled laboratory studies and are designed in accordance with the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines.[8][9]

Protocol 1: Adulticide and Egg Production Efficacy Against Fleas (Ctenocephalides felis)

This protocol evaluates the curative and preventive efficacy of this compound against adult fleas and its effect on flea egg production.

1. Animal Selection and Acclimation:

-

Animals: Healthy, adult Domestic Shorthair cats, weighing between 0.8 kg and 7.5 kg.[10] Animals should be free of ectoparasites at the start of the study.

-

Acclimation: Cats are acclimated to individual housing for at least seven days prior to the initial infestation.[11] Housing should be in an environmentally controlled, flea-proof facility.

2. Treatment Groups and Administration:

-

Randomization: Cats are randomly allocated to treatment groups based on pre-treatment flea counts to ensure an even distribution of parasite load.

-

Treatment Group: Topical application of this compound at the minimum recommended dose (1.44 mg/kg).[9]

-

Control Group: Application of a placebo (e.g., mineral oil) at an equivalent volume (0.12 mL/kg).[9]

-

Administration: The solution is applied topically to the skin at the base of the neck.

3. Flea Infestation:

-

Species: Laboratory-reared, unfed adult Ctenocephalides felis.

-

Procedure: Each cat is infested with approximately 100 fleas. Infestations are performed prior to treatment (for curative efficacy) and at weekly intervals post-treatment for at least four weeks (for preventive efficacy).[12]

4. Efficacy Assessment:

-

Adult Flea Counts: At 24 hours after treatment and each subsequent weekly re-infestation, live fleas are removed and counted by combing the cat's entire body.[12]

-

Flea Egg Collection: For studies evaluating effects on reproduction, flea eggs are collected from pans under the individual cat cages for 24 hours following the flea count. Eggs are counted and incubated to assess larval hatching.[9]

-

Efficacy Calculation:

-

Percent efficacy = 100 × [(C - T) / C]

-

Where C is the mean flea/egg count in the control group and T is the mean flea/egg count in the treated group.[9]

-

Protocol 2: Acaricidal Efficacy Against Ticks (e.g., Amblyomma americanum)

This protocol evaluates the curative and preventive efficacy of this compound against tick infestations.

1. Animal Selection and Acclimation:

-

Animals: Healthy, adult Domestic Shorthair cats, tick-naïve.

-

Acclimation: Cats are housed individually and acclimated for a minimum of seven days before the study begins.

2. Treatment Groups and Administration:

-

Randomization: Cats are randomized into a treatment group and a placebo control group based on pre-treatment tick counts.[8]

-

Treatment Group: Topical this compound at a minimum dose of 1.44 mg/kg.[8]

-

Control Group: Placebo application.

-

Administration: Single topical dose applied to the skin at the base of the neck.

3. Tick Infestation:

-

Species: Unfed adult ticks (e.g., Amblyomma americanum or Amblyomma maculatum).[8][13]

-

Procedure:

-

Cats are sedated to facilitate infestation.[13]

-

Approximately 50 ticks are placed on the back of each cat, avoiding the treatment site.[8]

-

Cats may be fitted with an Elizabethan collar to prevent tick removal.[8]

-

Infestations occur 48 hours before treatment (for curative efficacy) and then at weekly or fortnightly intervals for at least one month.[8]

-

4. Efficacy Assessment:

-

Tick Counts: At 72 hours after treatment and each subsequent re-infestation, ticks are removed, counted, and assessed for viability (live vs. dead, attached vs. unattached).[8][13]

-

Efficacy Calculation:

-

Percent efficacy = 100 × [(C - T) / C]

-

Where C is the mean live tick count for the control group and T is the mean live tick count for the treated group.[8]

-

Protocol 3: Heartworm Prevention Efficacy (Dirofilaria immitis)

This protocol evaluates the efficacy of this compound-containing formulations in preventing the development of heartworms.

1. Animal Selection and Acclimation:

-

Animals: Healthy, purpose-bred Domestic Shorthair cats, confirmed to be heartworm-naïve and raised in a mosquito-protected environment.[11][14]

-

Acclimation: Cats are acclimated for at least seven days prior to infection.[11]

2. Heartworm Infection:

-

Inoculation: Each cat is inoculated subcutaneously with 100 third-stage larvae (L3) of Dirofilaria immitis.[11][14]

3. Treatment Groups and Administration:

-

Randomization: Thirty days after inoculation, cats are randomized into treatment and control groups.

-

Treatment: A single topical dose of the this compound-containing formulation is administered.[11]

-

Control: A placebo is administered to the control group.

4. Efficacy Assessment:

-

Necropsy: Five months after treatment (six months post-infection), cats are humanely euthanized.[11][14]

-

Worm Recovery: The heart, pulmonary arteries, and pleural and peritoneal cavities are carefully examined to recover and count adult D. immitis.[14]

-

Efficacy Calculation: Efficacy is determined by comparing the number of worms recovered from the treated group versus the control group.[11]

Summary of Efficacy Data

The following tables summarize the quantitative efficacy of this compound-containing topical formulations from various laboratory studies.

| Timepoint | Efficacy (%) Study 1 | Efficacy (%) Study 2 | Efficacy (%) Study 3 |

| Day 1 (Curative) | 92.1% | 98.3% | 99.7% |

| Week 1 (Preventive) | >95.5% | >95.5% | >95.5% |

| Week 2 (Preventive) | >95.5% | >95.5% | >95.5% |

| Week 3 (Preventive) | >95.5% | >95.5% | >95.5% |

| Week 4 (Preventive) | >95.5% | >95.5% | >95.5% |

| Week 5 (Preventive) | 90.2% | - | >96.9% |

| Table 2: Efficacy of this compound against adult Ctenocephalides felis at 24 hours post-treatment/infestation.[12] |

| Timepoint | Efficacy vs. A. americanum (%) Study 1 | Efficacy vs. A. americanum (%) Study 2 |

| Day 3 (Curative) | >99.3% | >99.3% |

| Week 1 (Preventive) | >99.3% | - |

| Week 2 (Preventive) | >99.3% | >99.3% |

| Week 4 (Preventive) | >99.3% | >99.3% |

| Table 3: Efficacy of this compound against Amblyomma americanum at 72 hours post-treatment/infestation.[8] |

| Parasite | Efficacy (%) |

| Dirofilaria immitis | 100% |

| Table 4: Preventive efficacy against heartworm (Dirofilaria immitis) development.[11][14] |

References

- 1. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NexGard® Combo (this compound, eprinomectin, praziquantel), a new endectoparasiticide spot-on formulation for cats | Parasite [parasite-journal.org]

- 5. parasite-journal.org [parasite-journal.org]

- 6. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel | Parasite [parasite-journal.org]

- 7. benchchem.com [benchchem.com]

- 8. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against Amblyomma americanum in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats | Parasite [parasite-journal.org]

- 10. mdpi.com [mdpi.com]

- 11. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel for the prevention of heartworm disease in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel against adult cat flea Ctenocephalides felis and flea egg production in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of a topical combination of this compound, eprinomectin and praziquantel against Amblyomma maculatum infestations in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel for the prevention of heartworm disease in cats | Parasite [parasite-journal.org]

Application Notes and Protocols for In-Vivo Experimental Design of Esafoxolaner Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Esafoxolaner

This compound is a potent insecticide and acaricide belonging to the isoxazoline class of parasiticides. It is the (S)-enantiomer of afoxolaner and functions as an antagonist of ligand-gated chloride channels, primarily those gated by the neurotransmitter gamma-aminobutyric acid (GABA). By blocking these channels in insects and acarines, this compound induces prolonged hyperexcitation, leading to uncontrolled activity of the central nervous system and subsequent death of the parasites. The selective toxicity of this compound is attributed to the differential sensitivity of arthropod GABA receptors compared to their mammalian counterparts. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety in animal models.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound involves the disruption of neurotransmission in arthropods by blocking GABA-gated chloride channels.

Caption: Mechanism of action of this compound on GABA-gated chloride channels in arthropods.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies on this compound, primarily from studies on the combination product containing eprinomectin and praziquantel.

Table 1: Efficacy of Topical this compound against Fleas (Ctenocephalides felis) in Cats

| Timepoint Post-Treatment | Efficacy (%) | Reference |

| 24 hours (Curative) | >92% | [1] |

| Day 31 (Persistent) | ≥95.5% | [1] |

| Day 30 (Field Study) | 97.8% | [1] |

| Day 60 (Field Study) | 99.6% | [1] |

| Day 90 (Field Study) | 99.9% | [1] |

Table 2: Efficacy of Topical this compound against Ticks in Cats

| Tick Species | Timepoint Post-Infestation | Efficacy (%) | Reference |

| Ixodes scapularis | 48 hours | ≥98.2% for one month | [2] |

| Amblyomma americanum | 72 hours | 99% (curative) | [1] |

| Amblyomma americanum | 72 hours | 92% - 100% for at least one month (preventive) | [1] |

Table 3: Pharmacokinetic Parameters of Topical this compound in Cats (Single Dose)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 130 ± 36 ng/mL | [3] |

| Tmax (Time to Cmax) | 7.13 ± 3.1 days | [3] |

| T½ (Half-life) | 21.7 ± 2.8 days | [4] |

| AUC (Area Under the Curve) | 4411 ± 1525 day*ng/mL | [3] |

| Bioavailability | 47.2% | [3] |

Experimental Protocols

Protocol 1: In Vivo Efficacy against Flea Infestation in Cats

This protocol is designed to evaluate the curative and persistent efficacy of a topical this compound formulation against adult cat fleas (Ctenocephalides felis) and is based on World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.

Materials:

-

Test animals: Healthy, adult domestic shorthair cats.

-

This compound topical formulation.

-

Placebo control (vehicle without this compound).

-

Cat fleas (Ctenocephalides felis) from a laboratory-reared colony.

-

Individual animal housing to prevent cross-contamination.

-

Flea combs.

-

Collection pans.

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate cats to individual housing for at least 7 days before the study begins.

-

Conduct a pre-treatment flea count to ensure all animals are free of existing infestations.

-

Randomly allocate a minimum of 8 cats to each treatment group (this compound and placebo).

-

-

Initial Infestation:

-

On Day -1, infest each cat with approximately 100 unfed adult fleas.

-

-

Treatment Administration:

-

On Day 0, administer the assigned treatment (this compound or placebo) topically to the skin at the base of the skull, as per the recommended dosage.

-

-

Efficacy Assessment (Curative):

-

At 24 hours post-treatment, perform a flea count on each cat by combing the entire body for a minimum of 10 minutes.

-

Record the number of live fleas.

-

-

Persistent Efficacy Assessment (Weekly Re-infestation):

-

On Days 7, 14, 21, and 28, re-infest each cat with approximately 100 unfed adult fleas.

-

Perform flea counts at 24 or 48 hours after each re-infestation.

-

Data Analysis: Calculate the geometric mean number of live fleas for each group at each time point. Efficacy is calculated using the following formula: Efficacy (%) = 100 x ( (Geometric Mean of Control Group - Geometric Mean of Treated Group) / Geometric Mean of Control Group )

Caption: Experimental workflow for an in vivo flea efficacy study.

Protocol 2: Pharmacokinetic Study of Topical this compound in Cats

This protocol outlines a study to determine the pharmacokinetic profile of a single topical dose of this compound in cats.

Materials:

-

Test animals: Healthy, adult domestic shorthair cats.

-

This compound topical formulation.

-

Blood collection tubes (e.g., EDTA or heparinized).

-

Centrifuge.

-

Freezer (-20°C or colder) for plasma storage.

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate cats to handling and blood collection procedures.

-

On Day 0, administer a single topical dose of this compound.

-

-

Blood Sampling:

-

Collect blood samples (approximately 1-2 mL) from the jugular or cephalic vein at the following time points:

-

Pre-dose (0 hours)

-

Post-dose: 2, 4, 8, 24, 48, 72 hours, and on Days 7, 14, 21, 28, 42, 56, and 70.[3]

-

-

-

Plasma Preparation and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples frozen until analysis.

-

Data Analysis:

-

Quantify the concentration of this compound in each plasma sample.

-

Use pharmacokinetic software to determine parameters such as Cmax, Tmax, T½, and AUC.

Caption: Workflow for a pharmacokinetic study of topical this compound.

Protocol 3: Target Animal Safety Study of Topical this compound in Cats

This protocol is designed to assess the safety of a topical this compound formulation in cats at multiples of the recommended therapeutic dose.

Materials:

-

Test animals: Young, healthy cats (e.g., 8 weeks of age).

-

This compound topical formulation.

-

Placebo control.

-

Veterinary examination equipment.

-

Clinical pathology laboratory for blood and urine analysis.

Procedure:

-

Animal Selection and Grouping:

-

Select healthy kittens and acclimate them to the study environment.

-

Randomly assign animals to treatment groups (e.g., 1x, 3x, and 5x the recommended dose, and a control group). A minimum of 8 animals (4 male, 4 female) per group is recommended.

-

-

Treatment Administration:

-

Administer the assigned treatment topically at regular intervals (e.g., every 28 days for a total of 3-6 treatments).

-

-

Safety Assessments:

-

Clinical Observations: Conduct daily observations for any adverse reactions, including at the application site.

-

Veterinary Examinations: Perform thorough physical examinations at regular intervals.

-

Body Weights: Record body weights weekly.

-

Food Consumption: Monitor daily food intake.

-

Clinical Pathology: Collect blood and urine samples for hematology, serum chemistry, and urinalysis at pre-defined time points (e.g., pre-treatment and at the end of the study).

-

Necropsy and Histopathology: At the end of the study, perform a complete gross necropsy and histopathological examination of selected tissues.

-

Data Analysis:

-

Compare the data from the treated groups to the control group for any statistically significant differences or clinically relevant findings.

Caption: Logical flow of a target animal safety study.

References

- 1. Efficacy of a novel topical combination of this compound, eprinomectin and praziquantel for the prevention of heartworm disease in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of a novel endectoparasiticide topical formulation for cats, combining this compound, eprinomectin and praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Published Guidelines [waavp.org]

- 4. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestation on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Esafoxolaner in Plasma by LC-MS/MS

Esafoxolaner Topical Solution: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and evaluation of a topical Esafoxolaner solution for laboratory research. This document outlines the chemical properties of this compound, a proposed formulation for laboratory use, and detailed protocols for in vitro and in vivo efficacy testing.

Introduction to this compound

This compound is the purified (S)-enantiomer of afoxolaner, a member of the isoxazoline class of parasiticides.[1][2][3] It is effective against a range of ectoparasites, including fleas and ticks.[2][4] The advantage of using a purified, active enantiomer like this compound is the potential to achieve high efficacy at a lower dose, which can in turn reduce the potential for side effects and interactions.[1][5]

Mechanism of Action

This compound functions as an antagonist at ligand-gated chloride channels, with a high degree of specificity for the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][6] By blocking these channels, this compound disrupts the pre- and post-synaptic transfer of chloride ions across nerve cell membranes. This leads to prolonged hyperexcitation, resulting in uncontrolled activity of the central nervous system and subsequent death of the ectoparasites.[1][6] The selective toxicity of this compound is attributed to the differential sensitivity of insect and acarine GABA receptors compared to those of mammals.[4][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C26H17ClF9N3O3 | [7][8] |